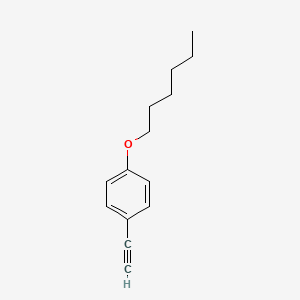

1-Ethynyl-4-(hexyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-3-5-6-7-12-15-14-10-8-13(4-2)9-11-14/h2,8-11H,3,5-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIJVGKRGIADQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379394 | |

| Record name | 1-ethynyl-4-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-17-5 | |

| Record name | 1-Ethynyl-4-(hexyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethynyl-4-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Ethynyl-4-(hexyloxy)benzene

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(hexyloxy)benzene

Abstract

This guide provides a comprehensive, technically detailed exploration of the synthesis of this compound, a key intermediate in the development of advanced organic materials and pharmaceuticals. The narrative is structured to deliver not just procedural steps but a deep understanding of the underlying chemical principles, strategic considerations in reaction design, and practical, field-proven protocols. We will focus on a robust and highly efficient two-step synthetic strategy commencing with a Williamson ether synthesis to prepare the key aryl iodide intermediate, followed by a palladium-catalyzed Sonogashira coupling and subsequent in-situ or separate deprotection. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource for the reliable synthesis of substituted phenylacetylenes.

Introduction and Strategic Overview

This compound (CAS 79887-17-5) is a disubstituted benzene derivative featuring a terminal alkyne and a hexyloxy ether group in a para-configuration.[1][2][3][4][5] This molecular architecture makes it a valuable building block in materials science for the construction of liquid crystals and organic electronics, and in medicinal chemistry as a precursor for more complex molecular targets. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and further Sonogashira cross-couplings.[6]

The synthesis of this target molecule can be approached via several pathways. A logical retrosynthetic analysis points to two primary bond disconnections: the C(sp)-C(sp²) bond of the ethynyl group and the C(aryl)-O bond of the ether. This leads to two main synthetic strategies:

-

Route A: Formation of the ether bond first (Williamson Ether Synthesis), followed by the installation of the ethynyl group (Sonogashira Coupling).

-

Route B: Starting with an ethynyl-substituted phenol and subsequently forming the ether bond.

While Route B is plausible, it presents challenges related to the acidic proton of the terminal alkyne, which can interfere with the basic conditions required for the Williamson ether synthesis. Therefore, Route A represents a more robust and strategically sound approach , minimizing potential side reactions and ensuring higher yields. This guide will focus exclusively on this superior strategy.

Synthetic Workflow and Mechanistic Rationale

Our chosen synthetic pathway is a three-stage process, beginning with the preparation of a key intermediate, 1-(hexyloxy)-4-iodobenzene.

Caption: Overall synthetic workflow for this compound.

Stage 1: Williamson Ether Synthesis

The first stage involves the synthesis of the aryl halide precursor, 1-(hexyloxy)-4-iodobenzene.[7][8] The Williamson ether synthesis is the classic and most effective method for this transformation.[9][10][11][12] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-iodophenol with a suitable base, acts as a nucleophile attacking the primary carbon of 1-bromohexane.[11][12]

-

Choice of Halide: A primary alkyl halide like 1-bromohexane is ideal as it minimizes the competing E2 elimination reaction that can become significant with secondary and tertiary halides.[12]

-

Choice of Base: Potassium carbonate (K₂CO₃) is an effective and economical base for deprotonating the phenol. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

Stage 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[13][14][15] It utilizes a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[13]

-

Rationale for Protected Alkyne: To prevent the undesirable self-coupling of the terminal alkyne (Glaser coupling), a protecting group is employed. The trimethylsilyl (TMS) group is an excellent choice due to its stability under the coupling conditions and its facile removal in the subsequent step.[16][17] We, therefore, use ethynyltrimethylsilane as the alkyne source.

-

Choice of Aryl Halide: The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl >> F.[13] 1-(Hexyloxy)-4-iodobenzene is therefore a highly reactive and suitable substrate, allowing for milder reaction conditions and higher yields compared to its bromide or chloride analogs.

The reaction mechanism involves two interconnected catalytic cycles.[13]

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Stage 3: Deprotection of the Silyl Group

The final step is the cleavage of the C-Si bond to reveal the terminal alkyne. This protiodesilylation is readily achieved under mild basic conditions.[17][18] A catalytic amount of potassium carbonate in methanol is highly effective and chemoselective, leaving the ether linkage and aromatic ring intact.[17][19] Alternatively, fluoride ion sources like tetrabutylammonium fluoride (TBAF) can be used.[17]

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagents and Materials

| Reagent | CAS No. | Mol. Weight | Purpose |

| 4-Iodophenol | 540-38-5 | 220.01 | Starting Material |

| 1-Bromohexane | 111-25-1 | 165.07 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |

| Acetone | 67-64-1 | 58.08 | Solvent |

| Ethynyltrimethylsilane | 1066-54-2 | 98.22 | Alkyne Source |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | Catalyst |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Base/Solvent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |

| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |

Protocol 1: Synthesis of 1-(Hexyloxy)-4-iodobenzene

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol (11.0 g, 50 mmol), 1-bromohexane (9.9 g, 60 mmol), and potassium carbonate (10.4 g, 75 mmol).

-

Add 100 mL of acetone to the flask.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with 1M NaOH (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil.

-

Purification: The product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Expected Yield: 85-95%.

Protocol 2: Synthesis of 1-(Hexyloxy)-4-((trimethylsilyl)ethynyl)benzene

-

To a 250 mL Schlenk flask, add 1-(hexyloxy)-4-iodobenzene (9.12 g, 30 mmol), dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mmol, 1 mol%), and copper(I) iodide (114 mg, 0.6 mmol, 2 mol%).

-

Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous tetrahydrofuran (THF, 60 mL) and anhydrous triethylamine (60 mL) via syringe.

-

Stir the mixture to dissolve the solids, resulting in a yellow suspension.

-

Add ethynyltrimethylsilane (4.4 g, 45 mmol) dropwise via syringe over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by TLC until the starting aryl iodide is consumed.

-

Upon completion, quench the reaction by adding 100 mL of water.

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with saturated ammonium chloride solution (50 mL) and then brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 100% hexane) to afford the TMS-protected product as a colorless to pale yellow oil.

-

Expected Yield: 80-90%.

Protocol 3: Synthesis of this compound

-

Dissolve the purified 1-(hexyloxy)-4-((trimethylsilyl)ethynyl)benzene (7.2 g, 25 mmol) in 150 mL of methanol in a 250 mL round-bottom flask.[19]

-

Add potassium carbonate (0.7 g, 5 mmol) to the solution.[19]

-

Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.[16][19] Monitor the complete removal of the TMS group by TLC.

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution in vacuo to yield the final product, this compound, as a solid or oil.

-

Purification: The product can be further purified by recrystallization from hexane or by flash column chromatography if necessary.

-

Expected Yield: >95%.

Summary of Results and Characterization

| Step | Reaction | Key Reagents | Conditions | Typical Yield |

| 1 | Williamson Ether Synthesis | 4-Iodophenol, 1-Bromohexane, K₂CO₃ | Acetone, Reflux, 12-16h | 85-95% |

| 2 | Sonogashira Coupling | 1-(Hexyloxy)-4-iodobenzene, TMS-Acetylene, Pd/Cu catalyst | THF/TEA, RT, 4-6h | 80-90% |

| 3 | TMS Deprotection | TMS-protected alkyne, K₂CO₃ | Methanol, RT, 1-2h | >95% |

Final Product: this compound

-

Appearance: Typically a low-melting solid or colorless oil.

-

Spectroscopic Data: Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity. The ¹H NMR spectrum is expected to show characteristic peaks for the terminal alkyne proton (singlet, ~3.0 ppm), aromatic protons, and the aliphatic protons of the hexyloxy chain.

Conclusion

The synthesis of this compound is reliably and efficiently achieved through a three-step sequence involving Williamson ether synthesis, Sonogashira cross-coupling with a TMS-protected alkyne, and subsequent mild deprotection. This strategic approach, which prioritizes the formation of the robust ether linkage before the more sensitive C-C triple bond, ensures high yields and minimizes side reactions. The detailed protocols provided herein are validated by established chemical principles and offer a dependable guide for researchers in organic and materials chemistry.

References

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

Williamson ether synthesis. Lumen Learning. [Link]

-

1-Eth-1-ynyl-4-(heptyloxy)benzene. PubChem. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Flow Chemistry: Sonogashira Coupling. Karger. [Link]

-

Supporting Information for Aerobic Sonogashira coupling of arylhydrazines and terminal alkynes. The Royal Society of Chemistry. [Link]

-

A highly efficient and reusable Pd/CuFe2O4 nanocatalyst for Sonogashira reaction in aqueous media. International Journal of New Chemistry. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Supporting Information for Palladium-Catalyzed Tandem Reaction of 2-Halobenzaldehydes. The Royal Society of Chemistry. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. [Link]

-

1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE [79887-17-5]. Chemsigma. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

-

This compound | CAS 79887-17-5. Matrix Fine Chemicals. [Link]

-

Supporting information for Titanium-Catalyzed Hydroalkoxylation/Hydroamination of Haloalkynes. The Royal Society of Chemistry. [Link]

-

1-ethynyl-4-methoxybenzene. ChemSynthesis. [Link]

-

Iodobenzene. Organic Syntheses. [Link]

-

1-Ethynyl-4-methoxybenzene. PubChem. [Link]

-

Supporting information for Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. The Royal Society of Chemistry. [Link]

-

Iodobenzene. Organic Syntheses. [Link]

-

How to make IODOBENZENE. YouTube. [Link]

Sources

- 1. This compound | C14H18O | CID 2775117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE [79887-17-5] | Chemsigma [chemsigma.com]

- 3. This compound | CAS 79887-17-5 [matrix-fine-chemicals.com]

- 4. 79887-17-5|this compound|BLD Pharm [bldpharm.com]

- 5. 1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE | 79887-17-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzene, 1-(hexyloxy)-4-iodo- | 85557-94-4 [chemicalbook.com]

- 8. Benzene, 1-(hexyloxy)-4-iodo- synthesis - chemicalbook [chemicalbook.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 18. researchgate.net [researchgate.net]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 1-Ethynyl-4-(hexyloxy)benzene: Properties, Synthesis, and Applications in Research

This guide provides a comprehensive technical overview of 1-Ethynyl-4-(hexyloxy)benzene, a versatile aromatic alkyne. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the compound's core chemical properties, provides detailed synthesis and purification protocols, and explores its applications as a key building block in modern chemistry. The insights herein are grounded in established experimental data and aim to empower researchers to effectively utilize this compound in their work.

Compound Overview and Physicochemical Properties

This compound is a disubstituted benzene derivative featuring a terminal alkyne (ethynyl group) and a hexyloxy ether group at the para position. This unique structure imparts a combination of reactivity from the alkyne and lipophilicity from the hexyl chain, making it a valuable intermediate in organic synthesis.

The terminal alkyne is a particularly useful functional group, serving as a handle for a variety of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The hexyloxy group modulates the molecule's solubility, making it more amenable to use in organic solvents and facilitating its interaction with lipophilic biological environments.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O | N/A |

| Molecular Weight | 202.29 g/mol | N/A |

| Appearance | Colorless to light yellow oil/liquid | |

| Melting Point | 23-24 °C | |

| Boiling Point | 105-106 °C at 0.4 mmHg | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H), 3.96 (t, J=6.6 Hz, 2H), 2.99 (s, 1H), 1.79 (quint, J=6.8 Hz, 2H), 1.47 (m, 2H), 1.35 (m, 4H), 0.92 (t, J=7.0 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.2, 134.1, 114.7, 114.4, 83.6, 77.4, 75.4, 68.2, 31.7, 29.4, 25.8, 22.7, 14.1 | |

| Infrared (IR) | ν (cm⁻¹): 3300 (≡C-H), 2930 (C-H), 2100 (C≡C), 1600 (C=C), 1240 (C-O) | N/A |

| CAS Number | 76646-00-5 |

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves a two-step sequence starting from 4-hydroxyacetophenone: etherification followed by a Corey-Fuchs reaction. This method is reliable and scalable for laboratory settings.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow from 4-hydroxyacetophenone.

Step 1: Williamson Ether Synthesis of 4'-(Hexyloxy)acetophenone

This initial step attaches the hexyl chain to the phenolic oxygen. Potassium carbonate serves as a mild base to deprotonate the phenol, which then acts as a nucleophile to displace the bromide from 1-bromohexane.

-

Reagents:

-

4-Hydroxyacetophenone (1.0 eq)

-

1-Bromohexane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone (as solvent)

-

-

Procedure:

-

To a round-bottom flask, add 4-hydroxyacetophenone, potassium carbonate, and acetone.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add 1-bromohexane dropwise to the suspension.

-

Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

-

Remove the acetone solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil (4'-(hexyloxy)acetophenone) can be used in the next step without further purification, though purification via column chromatography (eluting with ethyl acetate/hexanes) will yield a pure product.

-

Step 2: Corey-Fuchs Reaction to form this compound

This is a powerful one-pot, two-stage reaction that converts the ketone into a terminal alkyne. First, the ketone is converted to a dibromo-olefin intermediate. Then, treatment with a strong base (n-butyllithium) performs a Fritsch–Buttenberg–Wiechell rearrangement to yield the alkyne.

-

Reagents:

-

4'-(Hexyloxy)acetophenone (1.0 eq)

-

Carbon Tetrabromide (CBr₄) (2.0 eq)

-

Triphenylphosphine (PPh₃) (4.0 eq)

-

n-Butyllithium (n-BuLi) (2.1 eq, 2.5 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF) (as solvent)

-

-

Procedure:

-

Caution: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

To a flame-dried, two-neck round-bottom flask under inert gas, add triphenylphosphine and anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Add carbon tetrabromide portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0 °C.

-

Add a solution of 4'-(hexyloxy)acetophenone in THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting ketone.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. A color change is typically observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of hexanes to 5% ethyl acetate in hexanes, to yield the final product as a clear oil.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems almost entirely from the reactivity of its terminal alkyne group. This functionality allows it to serve as a versatile building block for constructing more complex molecular architectures.

Key Reactions:

-

Click Chemistry (CuAAC): The terminal alkyne readily undergoes copper-catalyzed [3+2] cycloaddition with azides to form highly stable 1,2,3-triazole rings. This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of medicinal chemistry, bioconjugation, and materials science.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides. It is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and conjugated organic materials.

-

Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic and can be removed by a strong base (like n-BuLi or Grignard reagents) to form a potent acetylide nucleophile. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain.

Logical Application Workflow

Introduction: The Significance of Solubility for 1-Ethynyl-4-(hexyloxy)benzene

An In-Depth Technical Guide to the Solubility of 1-Ethynyl-4-(hexyloxy)benzene in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from synthesis and purification to formulation development.

This compound, a disubstituted benzene derivative, possesses a unique combination of functional groups: a terminal alkyne, an aromatic ring, and a hexyloxy ether group. Its molecular structure dictates its physicochemical properties, with solubility being a critical parameter for its application in organic synthesis, materials science, and pharmaceutical development.

Understanding the solubility of this compound is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent to ensure all reactants are in the solution phase.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.[1]

-

Formulation Development: Creating stable and bioavailable formulations for potential therapeutic applications.

This document provides a foundational understanding of the theoretical principles governing its solubility and offers detailed protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3]

Molecular Structure Analysis of this compound

To predict its solubility, we must first analyze the contributions of its constituent parts:

The molecule can be deconstructed into three key regions:

-

Non-polar Regions: The long hexyl (C₆H₁₃) alkyl chain and the benzene ring are significant non-polar components. These regions will favor interactions with non-polar solvents through van der Waals forces.

-

Polar Region: The ether linkage (-O-) introduces a degree of polarity due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions.

-

Terminal Alkyne Group: The ethynyl group (C≡CH) is weakly polar. The sp-hybridized carbons of the alkyne are more electronegative than sp³ or sp² carbons, leading to a slight dipole.[5][6][7]

Overall, this compound is a predominantly non-polar molecule due to the large hydrocarbon content. Its solubility in water is expected to be very low, a common characteristic of alkynes.[6][8][9] However, it is expected to be soluble in a wide range of common organic solvents.[7][8]

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents. This qualitative prediction is essential for initial solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene, Carbon Tetrachloride | High | The large non-polar regions (hexyl chain, benzene ring) of the solute will interact favorably with non-polar solvents via London dispersion forces.[9] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High to Moderate | These solvents can engage in dipole-dipole interactions with the ether linkage and alkyne group. Their alkyl components also interact well with the non-polar parts of the solute.[6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | While the ether oxygen can act as a hydrogen bond acceptor, the large non-polar bulk of the molecule will hinder dissolution in highly polar, hydrogen-bonding solvents. Solubility is expected to decrease as the solvent's polarity increases (e.g., better in ethanol than methanol). |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is necessary for quantitative accuracy. The following protocols provide step-by-step methodologies for both qualitative screening and quantitative measurement.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for systematically assessing the solubility of this compound.

Caption: Workflow for solubility determination.

Protocol 1: Qualitative Solubility Test

This rapid test provides a binary (soluble/insoluble) or semi-quantitative assessment across multiple solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the first vial.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds at a consistent, controlled temperature (e.g., 25 °C).

-

Observation: Allow the vial to stand for 1-2 minutes. Visually inspect for any undissolved solid particles against a dark background.

-

Incremental Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent, bringing the total to 1.0 mL. Vortex again and re-observe.

-

Classification:

-

Repeat: Repeat steps 2-6 for each solvent in the selected panel.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[11]

Methodology:

-

System Preparation: Add an excess amount of this compound to a sealed, airtight container (e.g., a screw-cap scintillation vial or flask). The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Solvent Addition: Add a precisely known volume or mass of the desired organic solvent.

-

Equilibration: Place the container in a thermostatically controlled shaker bath (e.g., at 25 °C ± 0.5 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure stability.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours within the temperature-controlled bath. This allows the excess solid to sediment.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This step is critical to prevent the transfer of any undissolved solid particles, which would artificially inflate the measured solubility.

-

Dilution: Accurately dilute the filtered aliquot with a known volume of fresh solvent to bring its concentration into the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for chromophoric compounds. Requires the development of a calibration curve with standards of known concentration.

-

UV-Vis Spectroscopy: A simpler alternative to HPLC if the compound has a distinct absorbance peak and no interfering species are present. Also requires a calibration curve.

-

Gravimetric Analysis: The solvent from a known volume of the filtered aliquot is carefully evaporated under reduced pressure, and the mass of the remaining solid residue is measured. This method is straightforward but can be less precise.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Causality and Self-Validation in Experimental Design

Trustworthiness of Protocols: The integrity of solubility data hinges on the experimental design.

-

Why Excess Solute? Using an excess of the solid ensures that the solution is truly saturated and in equilibrium with the solid phase. Without this, you would only be measuring that a certain amount can dissolve, not the maximum amount that can dissolve.

-

Why Temperature Control? Solubility is a temperature-dependent property.[11][12] Maintaining a constant and accurately reported temperature is essential for data reproducibility and relevance. The van't Hoff equation describes this relationship, where the enthalpy of dissolution determines whether solubility increases or decreases with temperature.[2]

-

Why >24-Hour Equilibration? The dissolution process is not instantaneous. A prolonged equilibration period ensures that the system has reached a true thermodynamic equilibrium, preventing the underestimation of solubility.

-

Why Filtration? The presence of microscopic, undissolved solid particles in the analyzed sample is a major source of error. Filtration with a sub-micron filter is a non-negotiable step to physically guarantee that only the dissolved solute is being quantified.

Conclusion

The solubility of this compound is a key determinant of its utility in scientific and industrial applications. Its molecular structure, characterized by a large non-polar framework and a localized polar ether group, suggests high solubility in non-polar and polar aprotic organic solvents, with limited solubility in polar protic solvents. While these predictions provide a strong basis for solvent selection, rigorous experimental validation via established methods like the shake-flask protocol is imperative for obtaining accurate, quantitative data. The methodologies and principles detailed in this guide provide a robust framework for researchers to confidently and accurately characterize the solubility of this compound.

References

- Butler, K.T., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- St. John, P.C., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.

- Vanduyfhuys, L., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate.

- PubChem. (n.d.). This compound. PubChem.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.

- CHEM-GUIDE. (n.d.). Physical properties of alkynes. CHEM-GUIDE.

- Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Solubility of Things.

- Study.com. (n.d.). Alkynes Definition, Formula & Structure. Study.com.

- BYJU'S. (n.d.). Physical Properties Of Alkynes. BYJU'S.

- organicmystery.com. (n.d.). Physical Properties of Alkynes. organicmystery.com.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.

Sources

- 1. chem.ws [chem.ws]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. This compound | C14H18O | CID 2775117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Alkynes Definition, Formula & Structure - Lesson | Study.com [study.com]

- 7. byjus.com [byjus.com]

- 8. CHEM-GUIDE: Physical properties of alkynes [chem-guide.blogspot.com]

- 9. organicmystery.com [organicmystery.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

A Spectroscopic Guide to the Structural Elucidation of 1-Ethynyl-4-(hexyloxy)benzene

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 1-Ethynyl-4-(hexyloxy)benzene (CAS 79887-17-5). As a molecule of interest in materials science and as a synthon in organic chemistry, its unambiguous structural confirmation is paramount. This document is intended for researchers and professionals in drug development and chemical sciences, offering an in-depth look at Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

The structural elucidation of a novel or target compound is a cornerstone of chemical research. It relies on the synergistic application of various analytical techniques, each providing a unique piece of the structural puzzle. For a molecule like this compound, which combines an aromatic core, a flexible alkyl chain, and a reactive alkyne terminus, a multi-faceted spectroscopic approach is essential. This guide synthesizes predictive data based on established principles and spectral information from closely related analogues to present a reliable characterization profile.

The molecular structure, with a calculated molecular weight of 202.29 g/mol and a formula of C₁₄H₁₈O, forms the basis of our spectroscopic investigation.[1]

Sources

A Technical Guide to the Thermal Stability of 1-Ethynyl-4-(hexyloxy)benzene: Principles, Evaluation, and Practical Implications

Executive Summary

1-Ethynyl-4-(hexyloxy)benzene is a bifunctional organic molecule with significant potential in materials science and polymer chemistry, primarily owing to its reactive terminal alkyne (ethynyl) group. This guide provides a comprehensive technical overview of its thermal stability. We move beyond mere data presentation to explore the underlying chemical principles that dictate its behavior upon heating. This document details the standard analytical methodologies, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing its stability profile. By integrating theoretical mechanisms with practical experimental protocols, this guide serves as an essential resource for researchers in ensuring the safe handling, storage, and processing of this reactive monomer.

Theoretical Background: The Structural Basis of Thermal Reactivity

The thermal behavior of this compound is primarily governed by the two key functional moieties: the aromatic ethynyl group and the aliphatic hexyloxy ether group.

-

The Ethynyl Group (-C≡CH): The terminal alkyne is the principal driver of thermal instability. The high electron density of the triple bond makes it susceptible to thermally induced, catalyst-free polymerization.[1][2] This process is typically a highly exothermic crosslinking reaction, which can proceed through various pathways, including cyclotrimerization to form substituted benzene rings or the formation of linear polyene chains.[3] This exothermic event is a critical safety parameter, as a rapid, uncontrolled polymerization can lead to a dangerous runaway reaction.[4]

-

The Hexyloxy Group (-O-(CH₂)₅CH₃): The ether linkage and its associated alkyl chain are generally more stable than the ethynyl group. Their decomposition occurs at significantly higher temperatures. The primary degradation pathway involves homolytic cleavage of the C-O or C-C bonds, leading to the formation of various radical species and volatile fragments.[5][6] This process is typically observed as a significant mass loss in thermogravimetric analysis following the initial polymerization events.

Understanding this hierarchy of reactivity is crucial: the initial, energetic event is the polymerization of the alkyne, followed by the decomposition of the resulting polymer and the ether chain at elevated temperatures.

Experimental Assessment of Thermal Stability

A dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for a complete assessment. DSC quantifies the energetics of thermal events (e.g., melting and polymerization), while TGA measures changes in mass as a function of temperature.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is the primary tool for detecting and quantifying the heat of reaction associated with the exothermic polymerization of the ethynyl group.[10][11]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to ASTM E537.[9][12]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is critical to prevent mass loss through evaporation before the polymerization/decomposition temperature is reached.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to create a non-oxidative environment. This ensures that the observed exotherm is due to polymerization and not oxidation.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the expected decomposition (e.g., 400 °C). A controlled heating rate is essential for kinetic analysis and reproducibility.[4]

-

-

Data Analysis: Analyze the resulting heat flow curve to identify:

-

Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Polymerization Onset (T_onset) and Peak (T_peak): A sharp, large exothermic peak indicating the initiation and maximum rate of the polymerization reaction.

-

Enthalpy of Polymerization (ΔH_poly): The integrated area of the exothermic peak, which quantifies the energy released.

-

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass changes due to decomposition and volatilization.[13][14] When correlated with DSC data, it helps differentiate between polymerization (a change in heat flow without mass loss) and decomposition (a change in heat flow with mass loss).

-

Instrument Calibration: Calibrate the instrument's mass balance and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the sample into an alumina or platinum crucible.[15]

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at 20-50 mL/min to prevent oxidative decomposition.[8]

-

Thermal Program:

-

Equilibrate the sample at room temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate of 10 °C/min up to a high temperature (e.g., 600-800 °C) to ensure complete decomposition.

-

-

Data Analysis: Analyze the TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine:

-

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.

-

Temperature of 5% Mass Loss (T_5%): A common metric for comparing the thermal stability of materials.

-

Decomposition Steps: The number of distinct mass loss events, which may correspond to the decomposition of different parts of the molecule or resulting polymer.

-

Char Yield: The percentage of residual mass at the end of the experiment, indicating the amount of carbonaceous material formed.

-

Data Interpretation & Expected Results

While specific data for this compound is not publicly available, an interpretive analysis based on analogous compounds can be made.[1][16]

A coordinated analysis of DSC and TGA data is paramount. The DSC will likely show a sharp, significant exotherm starting in the range of 150-250 °C, characteristic of alkyne polymerization.[11] Crucially, the TGA curve should remain flat in this temperature region, confirming that this energetic event is a polymerization reaction, not a decomposition. Significant mass loss in the TGA, indicating decomposition of the polymer backbone and the hexyloxy side-chain, would be expected to begin at a much higher temperature (>300 °C).

Table 1: Representative Thermal Analysis Data for this compound (Illustrative)

| Parameter | Analytical Method | Expected Value/Observation | Significance |

|---|---|---|---|

| Melting Temperature (T_m) | DSC | ~40-70 °C | Defines the transition from solid to liquid phase. |

| Polymerization Onset (T_onset) | DSC | ~150-200 °C | Indicates the minimum temperature for initiating hazardous exothermic reaction. |

| Polymerization Peak (T_peak) | DSC | ~200-250 °C | Temperature of maximum polymerization rate and heat release. |

| Enthalpy of Polymerization (ΔH_poly) | DSC | -150 to -300 J/g | Quantifies the energy released; higher values indicate greater hazard potential. |

| 5% Mass Loss Temperature (T_5%) | TGA | >300 °C | Key metric for the onset of significant decomposition of the cured polymer. |

| Char Yield @ 800 °C (N₂ atm) | TGA | 30-50 % | High char yield is characteristic of crosslinked aromatic polymers.[3] |

Visualization of Experimental Workflows

Diagrams help clarify the logical flow of the analytical process.

Caption: Workflow for DSC analysis of reactive monomers.

Sources

- 1. Ethynylene-linked multifunctional benzoxazines: the effect of the ethynylene group and packing on thermal behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effective use of differential scanning calorimetry in reactive chemicals hazard evaluation (2007) | David J. Frurip | 34 Citations [scispace.com]

- 5. Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. assets.w3.tue.nl [assets.w3.tue.nl]

- 9. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 10. Cambridge Polymer Group :: DSC Analysis [campoly.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. epfl.ch [epfl.ch]

- 16. Sci-Hub. Thermal Crosslinking of Poly(2,6-Diphenylphenylene Ether) Containing Acetylene Moieties / Journal of Macromolecular Science, Part A, 1994 [sci-hub.box]

A Technical Guide to the Synthesis of 1-Ethynyl-4-(hexyloxy)benzene: Methodologies and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to 1-Ethynyl-4-(hexyloxy)benzene, a valuable building block in the development of advanced organic materials and pharmaceutical compounds. We will delve into the strategic selection of starting materials, the rationale behind the chosen reaction methodologies, and provide comprehensive, step-by-step protocols grounded in established chemical principles.

Strategic Approach: A Retrosynthetic Analysis

To logically devise a synthetic plan, we first employ a retrosynthetic analysis. The target molecule, this compound, can be deconstructed into simpler, commercially available precursors. The two key disconnections are at the ether linkage and the ethynyl C-C bond.

The most logical approach involves two primary transformations:

-

Sonogashira Coupling: To form the aryl-alkyne bond. This is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2]

-

Williamson Ether Synthesis: To construct the hexyloxy ether linkage. This classic SN2 reaction forms an ether from an organohalide and an alkoxide.[3][4][5]

This leads to the identification of two key precursors: an aryl halide functionalized with a hexyloxy group, and a suitable terminal alkyne. The aryl halide precursor can, in turn, be synthesized from a phenol and an alkyl halide.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 1-(Hexyloxy)-4-iodobenzene via Williamson Ether Synthesis

The initial phase of the synthesis focuses on preparing the aryl iodide intermediate. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[4][5] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the primary alkyl halide.[3][4]

The selection of a primary alkyl halide, such as 1-bromohexane, is crucial as secondary and tertiary halides tend to favor elimination reactions.[4]

Core Mechanism: Williamson Ether Synthesis

The reaction is initiated by deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide. This phenoxide then undergoes an SN2 reaction with the primary alkyl halide.

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 1-(Hexyloxy)-4-iodobenzene

This protocol is adapted from standard O-alkylation procedures for phenols.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 4-Iodophenol | 220.01 | 5.00 g | 22.7 mmol | 1.0 |

| 1-Bromohexane | 165.07 | 4.12 g (3.58 mL) | 25.0 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 6.28 g | 45.4 mmol | 2.0 |

| Acetone | 58.08 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (5.00 g, 22.7 mmol) and potassium carbonate (6.28 g, 45.4 mmol).

-

Add 100 mL of acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromohexane (3.58 mL, 25.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(hexyloxy)-4-iodobenzene as a colorless oil.

Final Step: Sonogashira Coupling to Yield this compound

The Sonogashira reaction is a robust method for forming C-C bonds between sp- and sp²-hybridized carbon atoms.[1] It utilizes a dual catalytic system, typically a palladium complex and a copper(I) salt, in the presence of an amine base.[2][7]

Core Mechanism: Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles:

-

Palladium Cycle: Begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The terminal alkyne, activated by copper, then undergoes transmetalation to the palladium complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the transfer of the acetylenic group to the palladium center.

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Synthesis of this compound

This protocol uses trimethylsilylacetylene, which requires a subsequent deprotection step. This is a common strategy to avoid the self-coupling of terminal alkynes.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 1-(Hexyloxy)-4-iodobenzene | 304.17 | 3.04 g | 10.0 mmol | 1.0 |

| Trimethylsilylacetylene | 98.22 | 1.47 g (2.1 mL) | 15.0 mmol | 1.5 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 mmol | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 mmol | 0.02 |

| Triethylamine (TEA) | 101.19 | 50 mL | - | - |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |

| Tetrabutylammonium Fluoride (TBAF) | 261.46 | 12 mL (1M in THF) | 12.0 mmol | 1.2 |

Procedure:

Part A: Coupling Reaction

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(hexyloxy)-4-iodobenzene (3.04 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).

-

Add degassed THF (50 mL) and degassed triethylamine (50 mL) via syringe.

-

Add trimethylsilylacetylene (2.1 mL, 15.0 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is the TMS-protected alkyne.

Part B: Deprotection

-

Dissolve the crude TMS-protected alkyne in THF (50 mL).

-

Add TBAF (1M solution in THF, 12 mL, 12.0 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench with water and extract with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product by column chromatography on silica gel (eluent: hexane) to yield this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving a Williamson ether synthesis followed by a Sonogashira cross-coupling reaction. This modular approach allows for the independent construction of the ether linkage and the aryl-alkyne bond, providing a versatile route to this and other related disubstituted benzene derivatives. Careful control of reaction conditions, particularly the use of an inert atmosphere for the palladium-catalyzed coupling, is paramount for achieving high yields and purity.

References

- Vertex AI Search. (2024). The Williamson Ether Synthesis.

-

Wikipedia. (2024). Sonogashira coupling. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (2024). Williamson ether synthesis. [Link]

- Vertex AI Search. (2024). Flow Chemistry: Sonogashira Coupling.

- Vertex AI Search. (2024).

- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.

-

Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

- Francis Academic Press. (2021).

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. francis-press.com [francis-press.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. ijnc.ir [ijnc.ir]

An In-depth Technical Guide to the Health and Safety of 1-Ethynyl-4-(hexyloxy)benzene

Introduction: A Structural-Analytical Approach to Safety

1-Ethynyl-4-(hexyloxy)benzene (CAS No. 79887-17-5) is a disubstituted benzene derivative with applications in organic synthesis, materials science, and as a building block in drug discovery.[1] Its utility stems from the reactive terminal alkyne group, which can participate in a variety of coupling reactions, and the lipophilic hexyloxy tail, which can modify the solubility and electronic properties of target molecules.

-

The Benzene Core: The foundational element, notorious for its long-term health effects.

-

The Terminal Alkyne Moiety (-C≡CH): A reactive functional group with unique acidity and potential for hazardous reactions.

-

The Hexyloxy Ether Linkage (-O-C₆H₁₃): An alkyl ether group that introduces the risk of peroxide formation.

This document provides researchers with the necessary framework to conduct a thorough risk assessment and implement robust safety protocols, ensuring that the scientific potential of this compound can be explored with the highest degree of safety.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity is the first step in any safety protocol.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Hexyloxyphenylacetylene, Benzene, 1-ethynyl-4-(hexyloxy)- | PubChem[1] |

| CAS Number | 79887-17-5 | PubChem[1] |

| Molecular Formula | C₁₄H₁₈O | PubChem[1] |

| Molecular Weight | 202.29 g/mol | PubChem[1] |

| Appearance | Not specified; likely a liquid or low-melting solid at RT. | Inferred |

Section 2: Comprehensive Hazard Identification and Risk Analysis

Due to the absence of specific toxicological data, this section infers potential hazards based on well-documented risks of analogous chemical structures.

Inferred GHS Classification

The following classification is proposed based on structural alerts. It should be treated as a preliminary assessment for risk management until validated toxicological data becomes available.

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for analogous ethynylbenzene compounds.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common classification for substituted benzenes and alkynes.[2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common classification for substituted benzenes and alkynes.[2][4] |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | Inferred from the benzene core.[5] |

| Carcinogenicity | Category 1B | H350: May cause cancer | Inferred from the benzene core, a known human carcinogen.[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (hematopoietic system) through prolonged or repeated exposure | Inferred from the benzene core.[5] |

Toxicological Profile

-

Inhalation: Vapors may cause respiratory tract irritation.[2] High concentrations of organic solvents can lead to dizziness, drowsiness, and headaches.[7] Chronic inhalation exposure carries risks associated with the benzene core, primarily targeting the hematopoietic system (blood-forming organs).[6]

-

Dermal Contact: Expected to cause skin irritation, redness, and dryness upon prolonged contact.[2][8] The lipophilic nature of the hexyloxy group may facilitate absorption through the skin, making dermal exposure a significant concern.

-

Eye Contact: Expected to cause serious eye irritation.[2] Immediate and thorough rinsing is critical upon exposure.

-

Ingestion: Considered harmful if swallowed.[2][3] May cause abdominal pain and other systemic effects.[8]

-

Chronic Exposure and Carcinogenicity: The presence of the benzene ring is a major toxicological concern. Benzene is a well-established human carcinogen, primarily linked to leukemia.[6] While the substituents on the ring will modulate its metabolic pathway, it is prudent to handle this compound as a suspected carcinogen and mutagen.

Physicochemical Hazards

-

Flammability: While specific data is absent, many benzene derivatives are flammable liquids.[4] It should be kept away from open flames, sparks, and other ignition sources.[5][9]

-

Reactivity of the Terminal Alkyne:

-

Acidity: The terminal alkyne proton is significantly more acidic (pKa ≈ 25) than protons in alkanes or alkenes.[10][11] This allows it to be deprotonated by strong bases (e.g., sodium amide), forming an acetylide anion.[11][12] This reaction can be highly exothermic.

-

Explosive Acetylide Formation: Terminal alkynes can react with certain metal salts (e.g., salts of silver, copper(I), mercury) to form heavy metal acetylides, which are shock-sensitive and can decompose explosively. Contact with these metals or their salts must be strictly avoided.

-

-

Peroxide Formation: Like other ethers, the hexyloxy group can form explosive peroxides upon exposure to air and light over time. This is a critical and often overlooked hazard. The risk increases upon concentration, for example, during distillation.

Section 3: Risk Assessment and Control Workflow

A systematic approach to safety is non-negotiable. The following workflow must be implemented before any experimental work begins.

Caption: Risk Assessment and Control Workflow for this compound.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal. This is achieved through a hierarchy of controls.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[13]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Restricted Access: Designate areas where this chemical is stored and handled as "Authorized Personnel Only."

-

Training: Ensure all personnel are trained on the specific hazards outlined in this guide and the established SOPs.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical hazard is PPE. The following must be worn at all times when handling the compound.

| Protection Category | Recommended PPE | Standards & Rationale |

| Eye and Face | Tightly-fitting safety goggles with side shields. A face shield should be worn over goggles if there is a splash hazard. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[14][15] Protects against splashes of this irritating substance. |

| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended). Flame-resistant lab coat. | Inspect gloves for integrity before each use.[16] Remove and wash contaminated clothing before reuse.[2] |

| Respiratory | Not required if work is conducted within a certified fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Fume hood is the primary control. Respirators are for non-routine situations.[15][16] |

Section 5: Safe Handling, Storage, and Experimental Protocols

General Handling Protocol

-

Preparation: Before starting, confirm the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Aliquotting: Use a syringe or pipette for liquid transfers to minimize vapor release. Avoid pouring.

-

Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, handle under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heating: Before heating any sample of this compound, especially if it has been stored for an extended period, it must be tested for the presence of peroxides. Use a gentle, controlled heat source (e.g., oil bath). Do not heat to dryness.

-

Post-Handling: Tightly close the container. Decontaminate all surfaces and equipment. Dispose of waste in a designated, labeled hazardous waste container. Wash hands thoroughly.

Storage Protocol

-

Container: Store in a tightly sealed, clearly labeled container.[9][13]

-

Location: Keep in a cool, dry, dark, and well-ventilated area designated for toxic and flammable chemicals.[2][13]

-

Incompatibilities:

-

Store away from strong oxidizing agents, strong bases, and sources of ignition.[5]

-

Crucially, store away from salts of heavy metals like silver, copper, and mercury to prevent the formation of explosive acetylides.

-

-

Peroxide Prevention: Label the container with the date it was received and the date it was first opened. Plan to test for peroxides every 3-6 months after opening.

Section 6: Emergency and Disposal Procedures

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][13] Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[8]

Spill and Leak Procedures

-

Evacuate all non-essential personnel from the area.

-

Remove all sources of ignition.[8]

-

Wearing full PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like vermiculite or sand.[5]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill surface.

Waste Disposal

Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with all applicable local, state, and federal regulations. Do not pour down the drain.[5] This compound should be treated as a hazardous waste.

References

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

-

Airgas. (2022). Benzene - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775117, this compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775124, 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Synthesis of Alkynes. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) for Benzene. Retrieved from [Link]

-

Emory University. (n.d.). EHSO Manual: Chemical Hazards. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Ethylbenzene. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Standard 1910.1028 - Benzene. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Introduction to Alkynes. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Ethylbenzene. Retrieved from [Link]

-

YouTube. (2022). Hazards of Toxic Solvents. Retrieved from [Link]

-

BP. (2016). Benzene Safety Manual. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Alkynes and Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Chlorobenzene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzene, Draft for Public Comment. Retrieved from [Link]

-

Vermont Department of Health. (2018). Ethylbenzene (CAS 100-41-4). Retrieved from [Link]

-

GOV.UK. (2024). Benzene: toxicological overview. Retrieved from [Link]

-

YouTube. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Benzene: Systemic Agent. Retrieved from [Link]

Sources

- 1. This compound | C14H18O | CID 2775117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. airgas.com [airgas.com]

- 5. carlroth.com [carlroth.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 8. ICSC 0015 - BENZENE [chemicalsafety.ilo.org]

- 9. cpchem.com [cpchem.com]

- 10. Alkyne Reactivity [www2.chemistry.msu.edu]

- 11. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Building Block: A Technical Guide to the Potential Applications of 1-Ethynyl-4-(hexyloxy)benzene in Materials Science

Abstract

1-Ethynyl-4-(hexyloxy)benzene is a bifunctional organic molecule poised for significant utility in advanced materials science. Its unique molecular architecture, comprising a reactive terminal alkyne, a rigid phenyl core, and a flexible hexyloxy chain, makes it a highly versatile precursor for a new generation of functional materials. This guide provides an in-depth technical overview of the potential applications of this compound, with a focus on its role in the synthesis of high-performance polymers, liquid crystals, and functionalized surfaces for organic electronics. We will explore the fundamental chemical properties that underpin these applications and provide experimentally grounded protocols for its synthesis and utilization.

Introduction: The Molecular Design and Physicochemical Properties of this compound

This compound, also known as 4-hexyloxyphenylacetylene, possesses a distinct amphiphilic character. The hexyloxy group imparts solubility in organic solvents and can influence the self-assembly and processing of derived materials. The rigid phenyl-ethynyl core provides a basis for π-conjugated systems, which are essential for electronic and photonic applications. The terminal alkyne group is the gateway to a vast array of chemical transformations, most notably the Sonogashira cross-coupling and azide-alkyne "click" chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O | |

| Molecular Weight | 202.29 g/mol | |

| CAS Number | 79887-17-5 | |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in common organic solvents like THF, toluene, and chloroform | - |

Synthesis of this compound: A Practical Protocol

The most common and efficient route to synthesize this compound is a two-step process starting from 4-hydroxyphenol. First, the phenolic hydroxyl group is alkylated to introduce the hexyloxy chain. The second step is a Sonogashira coupling reaction to introduce the ethynyl group.

Step 1: Synthesis of 1-Bromo-4-(hexyloxy)benzene

This step involves the Williamson ether synthesis, where the phenoxide ion of 4-bromophenol reacts with an alkyl halide (1-bromohexane) in the presence of a base.

Materials:

-

4-bromophenol

-

1-bromohexane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

-

Add 1-bromohexane (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and evaporate the acetone.

-

Dissolve the residue in ethyl acetate and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-bromo-4-(hexyloxy)benzene.

Step 2: Sonogashira Coupling to Yield this compound

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, 1-bromo-4-(hexyloxy)benzene is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Materials:

-

1-bromo-4-(hexyloxy)benzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-(hexyloxy)benzene (1 equivalent) in a mixture of toluene and triethylamine.

-

Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.

-

Add trimethylsilylacetylene (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 70-80°C and stir for 4-8 hours, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield 1-(trimethylsilyl)ethynyl-4-(hexyloxy)benzene.

-

For deprotection, dissolve the silylated product in THF and treat with TBAF (1.1 equivalents) at room temperature for 1-2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Caption: Sonogashira polymerization to form a PPE.

Rhodium-Catalyzed Polymerization

Alternatively, direct polymerization of this compound can be achieved using rhodium-based catalysts, such as [Rh(nbd)Cl]₂, to form poly(phenylacetylene)s. This method can lead to polymers with high stereoregularity.

Liquid Crystals: Engineering Mesophase Behavior

The rod-like structure of this compound makes it an ideal building block for calamitic (rod-like) liquid crystals. The rigid core contributes to the formation of ordered mesophases, while the flexible hexyloxy tail influences the transition temperatures and the type of mesophase.

Synthesis of Tolane-Based Liquid Crystals